molecular formula C6H13N3O4S B589300 D-Arabinopyranosyl thiosemicarbazide CAS No. 154634-27-2

D-Arabinopyranosyl thiosemicarbazide

Cat. No.: B589300
CAS No.: 154634-27-2
M. Wt: 223.247
InChI Key: IPZPYSHFPHKLJM-ZRMNMSDTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Arabinopyranosyl thiosemicarbazide is a chemical compound . Thiosemicarbazide derivatives, including this compound, have been garnering substantial attention from researchers worldwide due to their expansive range of biological activities, encompassing antimicrobial, anti-inflammatory, and anticancer properties .


Synthesis Analysis

Thiosemicarbazides are usually obtained by the condensation of a thiosemicarbazide with an aldehyde or ketone . The compounds are meticulously designed, synthesized, and subjected to meticulous characterization using various spectroscopic methods such as FT-IR, 1 H-NMR, 13 C-NMR, and elemental analysis .


Chemical Reactions Analysis

Thiosemicarbazide derivatives are synthesized not only as potential bioactive molecules but also as precursors for the synthesis of heterocyclic compounds, such as thiadiazoles, oxadiazoles, and triazoles . The thermal stability and thermal degradation of thiosemicarbazide derivatives were determined, and most of the derivatives underwent two-stage thermal decomposition .

Safety and Hazards

Thiosemicarbazide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is fatal if swallowed .

Future Directions

Thiosemicarbazide derivatives, including D-Arabinopyranosyl thiosemicarbazide, have potential applications in the treatment of diseases caused by bacteria and parasites. Laboratories all over the world are still working on finding new, effective methods of pharmacotherapy . The search for new antibacterial compounds is still a huge challenge for scientists .

Properties

IUPAC Name

[[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]amino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O4S/c7-6(14)9-8-5-4(12)3(11)2(10)1-13-5/h2-5,8,10-12H,1H2,(H3,7,9,14)/t2-,3-,4+,5?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZPYSHFPHKLJM-ZRMNMSDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)NNC(=S)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C(O1)NNC(=S)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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